molecular formula C7H8BrClFN B1522064 3-Bromo-5-fluorobenzylamine hydrochloride CAS No. 1189924-80-8

3-Bromo-5-fluorobenzylamine hydrochloride

Cat. No.: B1522064
CAS No.: 1189924-80-8
M. Wt: 240.5 g/mol
InChI Key: OFYIDRUSNSFKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H8BrClFN. It is a derivative of benzylamine, featuring bromine and fluorine atoms on the benzene ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride typically involves the bromination and fluorination of benzylamine. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures. The process may also involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the bromination and fluorination of benzylamine. The production process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzylamine derivatives.

Scientific Research Applications

3-Bromo-5-fluorobenzylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the development of pharmaceuticals and agrochemicals. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 3-Bromo-5-fluorobenzylamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the compound's role in the synthesis process.

Comparison with Similar Compounds

3-Bromo-5-fluorobenzylamine hydrochloride is compared with other similar compounds, such as 3-Chloro-5-fluorobenzylamine hydrochloride and 3-Bromo-4-fluorobenzylamine hydrochloride. These compounds share structural similarities but differ in the position and type of halogen atoms on the benzene ring. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which influences its reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and pharmaceutical development. Understanding its preparation methods, chemical reactions, and applications is essential for leveraging its full potential in various fields.

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYIDRUSNSFKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189924-80-8
Record name (3-bromo-5-fluorophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluorobenzylamine hydrochloride
Reactant of Route 2
3-Bromo-5-fluorobenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-fluorobenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-fluorobenzylamine hydrochloride
Reactant of Route 5
3-Bromo-5-fluorobenzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-fluorobenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.